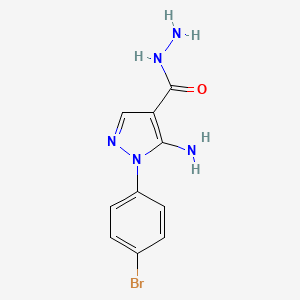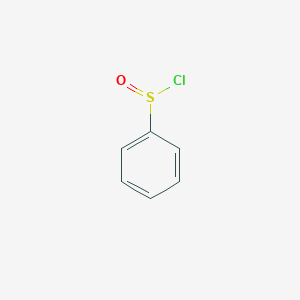
Benzenesulfinyl chloride
概要
説明
Benzenesulfinyl chloride is an organosulfur compound with the chemical formula C₆H₅SOCl. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the preparation of sulfinyl compounds.
作用機序
Target of Action
Benzenesulfinyl chloride, also known as Benzenesulfonyl chloride, primarily targets compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .
Mode of Action
The mode of action of this compound involves its reaction with benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the formation of sulfonamides and sulfonate esters. These compounds are formed through its reactions with amines and alcohols . The exact downstream effects of these pathways can vary depending on the specific amines and alcohols involved in the reaction.
Pharmacokinetics
It is known that the compound is a colourless viscous oil that dissolves in organic solvents This suggests that it may have good bioavailability when administered in a suitable solvent
Result of Action
The primary result of the action of this compound is the formation of sulfonamides and sulfonate esters . These compounds have a wide range of uses in organic chemistry, including as intermediates in the synthesis of various other compounds.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of water. It is known to react with water , and its reactions with other compounds can also be temperature-dependent . Therefore, the action, efficacy, and stability of this compound can be significantly affected by its environment.
生化学分析
Biochemical Properties
Benzenesulfinyl chloride plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters. These reactions are facilitated by the presence of enzymes such as sulfonyltransferases, which catalyze the transfer of the sulfonyl group from this compound to the target molecule. The interactions between this compound and these biomolecules are typically covalent, resulting in the formation of stable products .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins involved in signal transduction. For example, the sulfonylation of tyrosine residues on proteins can alter their activity and interactions with other signaling molecules. Additionally, this compound can impact gene expression by modifying transcription factors and other regulatory proteins. These modifications can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can act as an electrophile, reacting with nucleophilic amino acid residues such as cysteine, serine, and lysine. The resulting covalent modifications can inhibit or activate enzymes, alter protein-protein interactions, and affect the stability and function of the modified proteins. These molecular interactions are crucial for the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard conditions but can degrade in the presence of water or other nucleophiles. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways. These changes can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as sulfonyltransferases. These enzymes facilitate the transfer of the sulfonyl group from this compound to target molecules, resulting in the formation of sulfonamides and sulfonate esters. These reactions can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for biochemical reactions. The distribution of this compound can also impact its overall cellular effects, as different cell types and tissues may have varying levels of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, this compound may be localized to the endoplasmic reticulum or Golgi apparatus, where it can participate in the modification of proteins and other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions: Benzenesulfinyl chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfinic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
C6H5SO2H+SOCl2→C6H5SOCl+SO2+HCl
Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of benzenesulfinic acid using phosphorus trichloride or phosphorus pentachloride. These methods are preferred due to their higher yields and efficiency. The reaction conditions typically involve heating the reactants under reflux to ensure complete conversion.
化学反応の分析
Types of Reactions: Benzenesulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfinamides and sulfinates, respectively.
Oxidation Reactions: It can be oxidized to benzenesulfonyl chloride using oxidizing agents like hydrogen peroxide.
Reduction Reactions: It can be reduced to benzenesulfinic acid using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia or primary amines are used under mild conditions to form sulfinamides.
Oxidation: Hydrogen peroxide or other peroxides are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride is used under anhydrous conditions.
Major Products:
Sulfinamides: Formed from the reaction with amines.
Sulfinates: Formed from the reaction with alcohols.
Benzenesulfonyl Chloride: Formed from oxidation reactions.
科学的研究の応用
Benzenesulfinyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosulfur compounds. It is also used in the preparation of sulfinamides and sulfinates, which are important intermediates in organic synthesis.
Medicine: It is used in the synthesis of pharmaceuticals, particularly in the preparation of sulfinamide-based drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
類似化合物との比較
Benzenesulfonyl Chloride: This compound is similar in structure but contains a sulfonyl group (SO₂Cl) instead of a sulfinyl group. It is more stable and less reactive compared to benzenesulfinyl chloride.
Tosyl Chloride (p-Toluenesulfonyl Chloride): This compound is often used as a reagent in organic synthesis. It is more stable and easier to handle compared to this compound.
Methanesulfonyl Chloride: This compound is another sulfonyl chloride that is used in organic synthesis. It is less reactive compared to this compound.
Uniqueness: this compound is unique due to its high reactivity and its ability to form sulfinamides and sulfinates under mild conditions. This makes it a valuable reagent in organic synthesis, particularly in the preparation of sulfinyl compounds.
特性
IUPAC Name |
benzenesulfinyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c7-9(8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKENIBCTMGZSNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400564 | |
| Record name | benzenesulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4972-29-6 | |
| Record name | benzenesulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


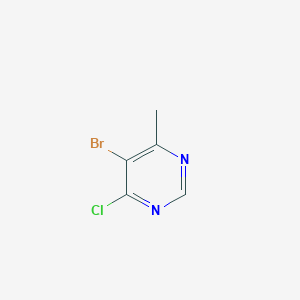
![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)
![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)
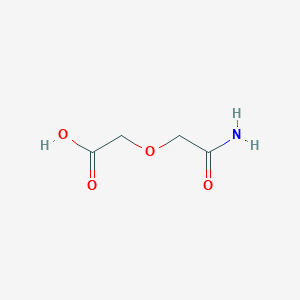
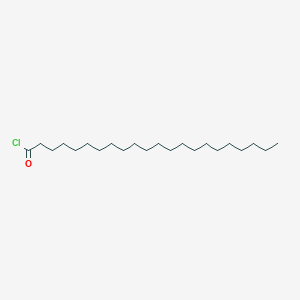

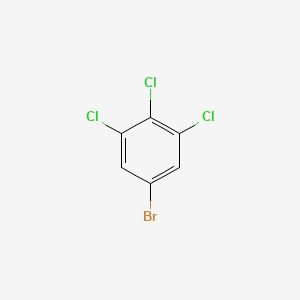
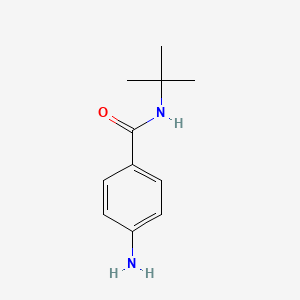
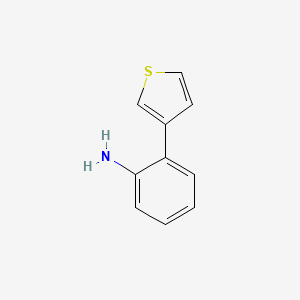
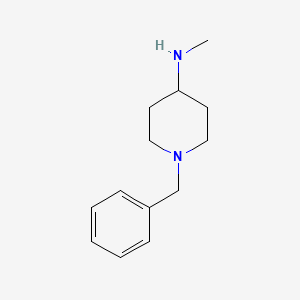
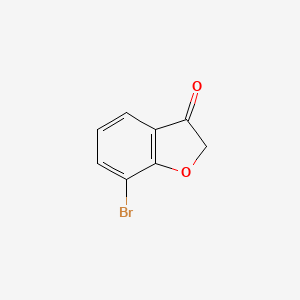
![2-[(3-METHYLBENZYL)THIO]ANILINE](/img/structure/B1275750.png)
